(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane

Description

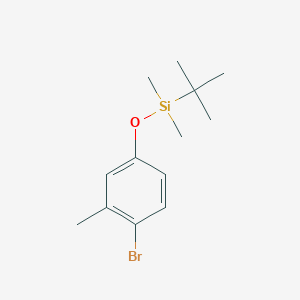

(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane is a silyl ether compound characterized by a brominated aromatic ring with a methyl substituent at the 3-position and a tert-butyldimethylsilyl (TBS) protecting group. This compound is primarily utilized in organic synthesis as a protective group for hydroxyl functionalities, particularly in nucleoside and carbohydrate chemistry. The tert-butyldimethylsilyl group offers steric protection, enhancing stability under acidic and basic conditions, while the bromine atom enables participation in cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

IUPAC Name |

(4-bromo-3-methylphenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrOSi/c1-10-9-11(7-8-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCOCRAPKAYFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silylation of 4-Bromo-3-methylphenol

The hydroxyl group of 4-bromo-3-methylphenol is protected using tert-butyldimethylchlorosilane (TBDMS-Cl) to form the final silyl ether.

Reagents and Conditions

-

Silylating Agent: TBDMS-Cl (1.1 equiv)

-

Base: Imidazole (2.0 equiv)

-

Solvent: Anhydrous dichloromethane (DCM)

-

Temperature: Room temperature (20–25°C)

The base deprotonates the hydroxyl group, facilitating nucleophilic attack on TBDMS-Cl. The bulky tert-butyldimethylsilyl group provides steric protection, stabilizing the compound against nucleophilic or acidic conditions.

Outcome

Synthetic Route 2: Silylation Followed by Bromination

Silylation of 3-Methylphenol

In this approach, the hydroxyl group of 3-methylphenol is first protected as a silyl ether to modulate the aromatic ring’s reactivity.

Reagents and Conditions

-

Silylating Agent: TBDMS-Cl (1.1 equiv)

-

Base: Imidazole (2.0 equiv)

-

Solvent: Anhydrous DCM

-

Temperature: Room temperature

Outcome

Bromination of (3-Methylphenoxy)(tert-butyl)dimethylsilane

The silylated intermediate undergoes bromination at position 4, directed by the electron-donating silyl ether group.

Reagents and Conditions

-

Brominating Agent: Br₂ or NBS

-

Catalyst: FeBr₃ (1.0 equiv)

-

Solvent: DCM or tetrachloroethane

-

Temperature: 0–25°C

The silyl ether’s electron-donating effect activates the ring, while steric bulk minimizes ortho substitution. The methyl group at position 3 further directs bromination to position 4.

Outcome

-

Product: this compound

-

Yield: 60–75%.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Regioselectivity Control | High (hydroxy-directed) | Moderate (silyl-directed) |

| Reaction Efficiency | 70–85% (bromination) | 60–75% (bromination) |

| Purification Complexity | Moderate (polar intermediates) | High (non-polar intermediates) |

| Overall Yield | 56–77% | 51–71% |

Key Observations

-

Route 1 benefits from the hydroxyl group’s strong directing effect, ensuring high regioselectivity. However, handling brominated phenols requires careful pH control to prevent decomposition.

-

Route 2 avoids reactive phenolic intermediates but suffers from lower bromination yields due to the silyl group’s steric hindrance.

Mechanistic Considerations

Electrophilic Aromatic Substitution

Bromination proceeds via formation of the bromonium ion (Br⁺), which interacts with the aromatic π-system. In Route 1, the hydroxyl group’s resonance donation dominates, while in Route 2, the silyl ether’s inductive electron donation activates the ring.

Steric Effects in Silylation

The tert-butyldimethylsilyl group’s bulkiness impedes undesired side reactions (e.g., over-silylation) but may slow bromination kinetics in Route 2.

Industrial and Laboratory Scalability

Route 1 is preferred for large-scale synthesis due to its higher overall yield and simpler workup. Industrial setups often employ continuous-flow reactors for bromination to enhance safety and efficiency. Route 2 is reserved for specialized applications requiring silylated intermediates for further functionalization.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of azido or thiol-substituted phenoxy derivatives.

Oxidation: Formation of quinones or other oxidized phenoxy compounds.

Reduction: Formation of 3-methylphenoxy(tert-butyl)dimethylsilane.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.

Medicine

Potential applications in medicine include the development of novel drug delivery systems. The silane group can enhance the lipophilicity of drug molecules, improving their ability to cross cell membranes.

Industry

In the materials science industry, this compound is used in the production of silicon-based polymers and resins. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom and the phenoxy group, which can participate in various chemical reactions. The silane group provides stability and lipophilicity, enhancing the compound’s ability to interact with organic and inorganic substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane with analogous compounds is provided below, focusing on molecular structure, reactivity, and applications.

2.1. Structural Analogues and Key Differences

*Estimated based on structural similarity to .

2.2. Reactivity and Functional Group Analysis

- Aromatic Bromine vs. Alkyl Bromine : Bromine on the aromatic ring (as in the target compound) is less reactive in nucleophilic substitutions compared to alkyl bromides (e.g., ). However, aromatic bromides are pivotal in cross-coupling reactions (e.g., Suzuki) for biaryl synthesis .

- Electron-Donating Substituents : The methyl group in the target compound provides steric hindrance, while methoxy in increases electron density, making the aromatic ring more reactive toward electrophilic substitutions.

- Halogen Effects : Iodine in is a superior leaving group compared to bromine, facilitating faster substitutions but requiring careful handling due to higher molecular weight and cost.

Research Findings and Data

- Synthetic Yields : The target compound’s analogues are synthesized with moderate to high yields. For example, compound 3b in was isolated in 77% yield using silica gel chromatography with ethyl acetate/hexanes.

- Thermal Stability : TBS-protected compounds generally decompose above 200°C, but alkyl bromides (e.g., ) may have lower thermal stability due to weaker C-Br bonds.

Biological Activity

(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane is a silane compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure combines a brominated aromatic moiety with a tert-butyl dimethylsilane group, which may confer specific biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrOSi

- Molecular Weight : 269.25 g/mol

This compound features a bromine atom, a methyl group, and a tert-butyl dimethylsilyl group, influencing its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The brominated phenoxy group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibition against cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The presence of the bromine atom may enhance its ability to disrupt bacterial cell membranes .

- Anticancer Potential : Research indicates that compounds with similar structures have been explored for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through various signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of CYP450 enzymes | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent . The proposed mechanism involves the activation of apoptotic pathways mediated by oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-bromo-3-methylphenoxy)(tert-butyl)dimethylsilane, and how do reaction conditions impact yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, typically starting from tert-butyl(chloro)dimethylsilane. A common approach involves reacting 4-bromo-3-methylphenol with tert-butyl(chloro)dimethylsilane in the presence of a base like NaH or K₂CO₃ in anhydrous DMF or THF. Critical conditions include inert atmosphere (N₂/Ar), controlled temperature (0–25°C), and stoichiometric excess of the phenol derivative to minimize side reactions. Purification via silica gel chromatography (hexane/ethyl acetate) yields the product in ~70–80% purity. Key intermediates should be monitored by TLC and characterized via H/C NMR .

Q. How is this compound utilized as a protecting group for hydroxyl functionalities in complex syntheses?

- Methodological Answer : The tert-butyldimethylsilyl (TBS) group is stable under basic and mildly acidic conditions, making it ideal for multi-step syntheses. For example, in carbohydrate or natural product chemistry, the TBS group protects hydroxyls during glycosylation or oxidation steps. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF, which cleaves the Si–O bond selectively without disrupting sensitive functionalities like esters or alkenes .

Q. What analytical techniques are essential for confirming the structure and purity of this silyl ether?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show characteristic peaks: δ 0.1–0.2 ppm (Si–CH₃), δ 1.0–1.1 ppm (tert-butyl C(CH₃)₃), and aromatic protons (δ 6.8–7.5 ppm) for the bromophenoxy moiety.

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical mass (C₁₃H₂₁BrO₂Si: ~348.04 g/mol).

- Elemental Analysis : Confirms C, H, and Br content within ±0.3% deviation .

Advanced Research Questions

Q. How does the bromine substituent affect cross-coupling reactivity compared to iodo or chloro analogs in Pd-catalyzed reactions?

- Methodological Answer : Bromine’s moderate electronegativity requires higher activation energy than iodine but offers better stability during storage. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems (e.g., SPhos) enhance reactivity. For example, coupling with arylboronic acids at 80–100°C in toluene/EtOH (3:1) achieves >75% yield. Comparatively, iodo analogs react faster but are prone to premature dehalogenation .

Q. What strategies prevent premature desilylation during multi-step syntheses involving acidic or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Use buffered acids (e.g., AcOH/NaOAc) at pH >4 to avoid Si–O cleavage.

- Oxidative Conditions : Replace strong oxidants (e.g., mCPBA) with TEMPO/NaOCl, which selectively oxidize alcohols without attacking silyl ethers.

- Thermal Stability : Avoid temperatures >100°C in polar aprotic solvents (e.g., DMF) to prevent retro-silylation .

Q. How can computational modeling predict the steric and electronic effects of the TBS group on neighboring reactive sites?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the TBS group’s steric bulk, quantified via percent buried volume (%Vₜᵦᵤ). Electron-withdrawing effects of the bromophenoxy group can be assessed using Natural Bond Orbital (NBO) analysis. These models guide regioselective functionalization in complex substrates .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.